Sting18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

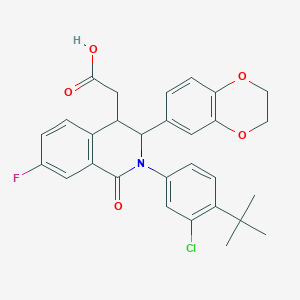

Molecular Formula |

C29H27ClFNO5 |

|---|---|

Molecular Weight |

524.0 g/mol |

IUPAC Name |

2-[2-(4-tert-butyl-3-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-fluoro-1-oxo-3,4-dihydroisoquinolin-4-yl]acetic acid |

InChI |

InChI=1S/C29H27ClFNO5/c1-29(2,3)22-8-6-18(14-23(22)30)32-27(16-4-9-24-25(12-16)37-11-10-36-24)20(15-26(33)34)19-7-5-17(31)13-21(19)28(32)35/h4-9,12-14,20,27H,10-11,15H2,1-3H3,(H,33,34) |

InChI Key |

JAIAHSWXASHNQH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)N2C(C(C3=C(C2=O)C=C(C=C3)F)CC(=O)O)C4=CC5=C(C=C4)OCCO5)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Sting18 on the STING Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent inflammatory and antiviral response. Dysregulation of the STING pathway is implicated in a variety of autoimmune diseases and inflammatory disorders, making it a compelling target for therapeutic intervention. Sting18, also known as compound 18, has emerged as a noteworthy small molecule inhibitor of the STING pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways.

Core Mechanism of Action: Competitive Inhibition and Stabilization of the Inactive State

This compound functions as a competitive antagonist of the endogenous STING ligand, cyclic guanosine monophosphate-adenosine monophosphate (cGAMP).[1][2] Its primary mechanism involves binding to the cGAMP-binding pocket on the STING dimer, thereby preventing the binding of cGAMP and subsequent activation of the STING protein.[1]

A key feature of this compound's inhibitory action is its ability to stabilize the "open," inactive conformation of the STING dimer.[2] Crystallographic studies have revealed that two molecules of this compound bind to a single STING homodimer, a 2:1 binding stoichiometry that is crucial for its inhibitory effect.[2] This binding mode effectively locks the STING protein in its inactive state, preventing the conformational changes necessary for downstream signaling. By occupying the binding site and maintaining this inactive conformation, this compound effectively blocks the initiation of the STING signaling cascade.

Impact on Downstream Signaling

The binding of this compound to the STING protein has profound effects on the downstream signaling events that are normally triggered by cGAMP. By preventing the activation of STING, this compound abrogates the recruitment and subsequent phosphorylation of key signaling molecules. While direct experimental evidence detailing the specific effects of compound 18 on the phosphorylation of STING, TBK1, and IRF3 is not extensively published, the established mechanism of competitive inhibition strongly implies a blockage of this cascade. The prevention of STING activation inherently means that the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3) are inhibited. This ultimately leads to a significant reduction in the production of type I interferons (IFN-β) and other pro-inflammatory cytokines.

Quantitative Data

The inhibitory potency of this compound has been quantified in various assays. The following table summarizes the available quantitative data for this compound.

| Assay Type | Cell Line/System | Parameter | Value | Reference |

| cGAMP-induced IFN-β Production | THP-1 cells | IC50 | 11 µM | |

| Radioligand Binding Assay | IC50 | 0.068 µM | ||

| cGAMP-induced IFN-β Production | THP-1 cells | EC50 | >30 µM |

It is important to note that while this compound shows potent inhibition in biochemical assays, it has been reported to have weaker activity in cellular assays with human STING.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of this compound and the experimental approaches used to characterize it, the following diagrams have been generated using the Graphviz DOT language.

STING Signaling Pathway and Inhibition by this compound

Caption: STING pathway activation and inhibition by this compound.

Experimental Workflow: cGAMP Displacement Assay

Caption: Workflow for a cGAMP displacement assay.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections provide methodologies for key experiments used to characterize the mechanism of action of this compound.

cGAMP Displacement Assay

This assay is used to determine the ability of a compound to compete with the natural ligand, cGAMP, for binding to the STING protein.

Materials:

-

Purified recombinant human STING protein (C-terminal domain, amino acids 139-379)

-

Radiolabeled [3H]-cGAMP

-

This compound (Compound 18)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

-

96-well filter plates (e.g., Millipore MultiscreenHTS FB)

-

Scintillation fluid and counter

Procedure:

-

Prepare a dilution series of this compound in the assay buffer.

-

In a 96-well plate, combine the purified STING protein (final concentration, e.g., 10 nM), radiolabeled [3H]-cGAMP (final concentration, e.g., 1 nM), and varying concentrations of this compound. Include control wells with no inhibitor (maximum binding) and wells with a high concentration of unlabeled cGAMP (non-specific binding).

-

Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

-

Transfer the reaction mixtures to a pre-wetted 96-well filter plate.

-

Wash the wells rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of specific binding for each concentration of this compound and plot the data to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Materials:

-

Human cell line expressing STING (e.g., THP-1)

-

This compound (Compound 18)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-STING, and a loading control (e.g., anti-GAPDH or anti-actin)

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Culture THP-1 cells to the desired density.

-

Treat the cells with either vehicle (e.g., DMSO) or a specific concentration of this compound for a defined period (e.g., 1 hour) in a CO2 incubator.

-

Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Carefully collect the supernatant (soluble protein fraction).

-

Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-STING antibody. Use a loading control to ensure equal protein loading.

-

Quantify the band intensities to generate a melting curve for STING in the presence and absence of this compound. A shift in the melting curve indicates target engagement.

STING Reporter Gene Assay

This assay measures the functional consequence of STING inhibition by quantifying the activity of a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE).

Materials:

-

A reporter cell line, such as THP-1-Dual™ cells (InvivoGen), which express a secreted luciferase reporter gene under the control of an ISRE.

-

This compound (Compound 18)

-

STING agonist (e.g., 2'3'-cGAMP)

-

Cell culture medium

-

Luciferase detection reagent (e.g., QUANTI-Luc™)

-

Luminometer

Procedure:

-

Seed the THP-1-Dual™ cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a dilution series of this compound for 1-2 hours.

-

Stimulate the cells with a fixed concentration of 2'3'-cGAMP (e.g., 10 µg/mL). Include control wells with no stimulation and wells with cGAMP stimulation but no inhibitor.

-

Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Collect a small aliquot of the cell culture supernatant.

-

Add the luciferase detection reagent to the supernatant according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition of luciferase activity for each concentration of this compound and plot the data to determine the IC50 value.

Conclusion

This compound represents a valuable chemical probe for studying the STING pathway and a potential starting point for the development of therapeutics for STING-driven diseases. Its mechanism as a competitive inhibitor that stabilizes the inactive conformation of the STING dimer is well-supported by biochemical and structural data. While its cellular potency in human systems requires further optimization, the detailed understanding of its mechanism of action provides a solid foundation for future drug discovery efforts. The experimental protocols outlined in this guide offer a robust framework for researchers to further investigate the properties of this compound and other novel STING inhibitors.

References

An In-depth Technical Guide to the Discovery and Synthesis of Sting18

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Sting18, a novel competitive antagonist of the STING (Stimulator of Interferon Genes) protein. This compound represents a significant development in the modulation of the innate immune system, offering a potential therapeutic avenue for autoimmune and inflammatory diseases driven by aberrant STING activation. This document details the compound's mechanism of action, summarizes its key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction

The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral and bacterial infections, as well as cellular damage. Upon activation, STING triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an immune response. However, dysregulation and constitutive activation of the STING pathway are implicated in the pathophysiology of various autoimmune and inflammatory diseases.

This compound, a small molecule inhibitor, has emerged from discovery efforts to identify potent and orally bioavailable modulators of the STING pathway. It acts as a competitive ligand for the inactive conformation of the STING protein, thereby preventing its activation by the endogenous ligand, cyclic GMP-AMP (cGAMP). This guide serves as a technical resource for researchers engaged in the study of STING biology and the development of related therapeutics.

Physicochemical Properties and In Vitro Activity of this compound

This compound is a rationally designed small molecule with favorable drug-like properties. Its discovery was first reported by Siu et al. in 2019.[1] The key physicochemical and in vitro activity data for this compound are summarized in the tables below.

| Physicochemical Properties | |

| IUPAC Name | 2-[2-[3-chloro-4-(2-methyl-2-propanyl)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-fluoro-1-oxo-3,4-dihydro-2(1H)-isoquinolinyl]acetic acid |

| Molecular Formula | C29H27ClFNO5 |

| Molecular Weight | 524.0 g/mol |

| Solubility | DMF: 10 mg/mL, DMSO: 5 mg/mL, DMF:PBS (pH 7.2) (1:8): 0.11 mg/mL[2] |

| In Vitro Activity | |

| Target | Stimulator of Interferon Genes (STING) |

| Mechanism of Action | Competitive antagonist of the inactive form of STING |

| Binding Stoichiometry | 2:1 (this compound:STING homodimer)[3] |

| IC50 (Radioligand Binding Assay) | 0.068 µM[2] |

| IC50 (cGAMP-induced IFN-β production in THP-1 cells) | 11 µM[2] |

| EC50 (IFN-β production in THP-1 cells) | >30 µM |

| Binding Kinetics | Slow |

| Oral Exposure | Good (qualitative) |

Synthesis of this compound

While the seminal publication by Siu et al. establishes the discovery of this compound, a detailed, step-by-step synthesis protocol is not publicly available in the reviewed literature. However, based on the chemical structure, a plausible synthetic route would likely involve the construction of the substituted isoquinolineacetic acid core, followed by functionalization with the chlorophenyl and dihydro-benzodioxin moieties. The synthesis of substituted isoquinoline derivatives is a well-established area of organic chemistry, often involving multi-step sequences.

Signaling Pathway and Mechanism of Action

This compound functions as a competitive antagonist of the STING protein. It binds to the cGAMP binding pocket of the STING homodimer in its inactive, "open" conformation. This binding occurs with a 2:1 stoichiometry, meaning two molecules of this compound occupy the binding site of one STING dimer. By stabilizing this inactive state, this compound prevents the conformational changes required for STING activation, its translocation from the endoplasmic reticulum to the Golgi apparatus, and the subsequent recruitment and activation of downstream signaling components like TBK1 and IRF3. This ultimately leads to the inhibition of type I interferon and pro-inflammatory cytokine production.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound. These protocols are based on standard laboratory procedures and information gleaned from the available literature.

Radioligand Binding Assay (Competitive Displacement)

This assay is designed to determine the binding affinity (IC50) of this compound to the STING protein by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Purified human STING protein (C-terminal domain)

-

Radiolabeled cGAMP (e.g., [3H]cGAMP)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.05% Tween-20)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add a fixed concentration of purified STING protein to each well.

-

Add the various concentrations of this compound or vehicle control to the wells.

-

Add a fixed concentration of radiolabeled cGAMP to initiate the binding reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Plot the percentage of radioligand displacement against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Inhibition of cGAMP-induced IFN-β Production in THP-1 Cells

This cell-based assay measures the functional activity of this compound by quantifying its ability to inhibit the production of IFN-β in response to STING activation.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

This compound

-

2',3'-cGAMP

-

Human IFN-β ELISA kit

-

96-well cell culture plates

Procedure:

-

Seed THP-1 cells in a 96-well plate at a density of approximately 1 x 10^5 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-treat the cells with the various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with a fixed concentration of cGAMP (e.g., a concentration that induces a submaximal IFN-β response).

-

Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Collect the cell culture supernatants.

-

Quantify the concentration of IFN-β in the supernatants using a human IFN-β ELISA kit according to the manufacturer's instructions.

-

Plot the percentage of IFN-β inhibition against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound is a novel and potent competitive antagonist of the STING protein, demonstrating significant potential for the treatment of STING-driven inflammatory and autoimmune diseases. Its unique 2:1 binding stoichiometry to the inactive conformation of STING provides a compelling mechanism for inhibiting downstream signaling. The data and protocols presented in this technical guide offer a valuable resource for researchers in the field, facilitating further investigation into the therapeutic applications of this compound and the development of next-generation STING modulators. Further studies are warranted to fully elucidate its pharmacokinetic profile and in vivo efficacy.

References

- 1. Discovery of an Orally Bioavailable STING Inhibitor with In Vivo Anti-Inflammatory Activity in Mice with STING-Mediated Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for detection of cGAMP-induced STING oligomerization in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Novel cGAMP Competitive Ligand of the Inactive Form of STING - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of STING in Innate Immune Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Stimulator of Interferon Genes (STING) has emerged as a critical signaling hub in the innate immune system, orchestrating the host's defense against pathogens and cellular damage. This technical guide provides an in-depth exploration of the STING signaling pathway, from the initial sensing of cytosolic nucleic acids to the downstream induction of type I interferons and other inflammatory cytokines. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the molecular mechanisms, quantitative aspects, and key experimental methodologies pertinent to the study of STING. The guide includes structured data tables for easy comparison of quantitative parameters, detailed protocols for essential experiments, and visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of this pivotal immune pathway.

Introduction to STING and Innate Immunity

The innate immune system provides the first line of defense against invading pathogens. A key mechanism of innate immunity is the detection of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by host pattern recognition receptors (PRRs). The presence of DNA in the cytoplasm, a hallmark of many viral and bacterial infections, as well as cellular stress and cancer, is a potent trigger of innate immune responses. The cGAS-STING pathway is a central component of this cytosolic DNA sensing machinery.

STING, also known as TMEM173, is a transmembrane protein that resides in the endoplasmic reticulum (ER) in its inactive state. It functions as both a direct sensor of cyclic dinucleotides (CDNs), which are second messengers produced by bacteria, and as an adaptor protein for the cytosolic DNA sensor cyclic GMP-AMP synthase (cGAS). Upon activation, STING undergoes a conformational change and traffics from the ER to the Golgi apparatus, where it serves as a scaffold to recruit and activate downstream signaling components, ultimately leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This response is crucial for restricting pathogen replication and shaping the subsequent adaptive immune response.

The STING Signaling Pathway

The activation of the STING signaling pathway is a multi-step process that can be initiated by either host- or pathogen-derived cytosolic DNA.

cGAS-Mediated DNA Sensing and cGAMP Synthesis

In mammalian cells, the primary sensor of cytosolic double-stranded DNA (dsDNA) is cGAS. Upon binding to dsDNA, cGAS undergoes a conformational change and oligomerization, which activates its enzymatic activity. Activated cGAS catalyzes the synthesis of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (2'3'-cGAMP) from ATP and GTP. 2'3'-cGAMP is a high-affinity endogenous ligand for STING.

STING Activation and Trafficking

In its inactive state, STING exists as a dimer in the ER membrane. The binding of cGAMP to the cytosolic ligand-binding domain of STING induces a significant conformational change, leading to the oligomerization of STING dimers. This oligomerization is a critical step for STING activation and its subsequent trafficking from the ER through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus.

Downstream Signaling: TBK1 and IRF3 Activation

Once at the Golgi, the activated STING oligomer serves as a scaffold to recruit and activate the serine/threonine kinase TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates STING on multiple residues, creating docking sites for the transcription factor Interferon Regulatory Factor 3 (IRF3). TBK1 subsequently phosphorylates IRF3, leading to its dimerization and translocation into the nucleus.

Transcriptional Response: Type I Interferon Production

In the nucleus, the IRF3 dimer binds to interferon-stimulated response elements (ISREs) in the promoters of genes encoding type I interferons, such as IFN-β. The secretion of type I interferons initiates an autocrine and paracrine signaling cascade through the IFN-α/β receptor (IFNAR), leading to the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state in the host. The STING pathway can also lead to the activation of the NF-κB transcription factor, further contributing to the pro-inflammatory response.

Figure 1. The cGAS-STING signaling pathway.

Quantitative Data in STING Signaling

Understanding the quantitative aspects of the STING signaling pathway is crucial for developing kinetic models and for the rational design of therapeutic modulators. The following table summarizes key quantitative parameters reported in the literature.

| Parameter | Description | Value | Organism/System | Reference |

| Kd (cGAMP-STING) | Dissociation constant for 2'3'-cGAMP binding to STING. | ~73.6 nM | Human | |

| IC50 (H-151) | Half-maximal inhibitory concentration of the STING inhibitor H-151. | ~1.2 µM | Human | |

| STING Half-life | The rate of STING protein turnover in different tissues. | 4 days (colon, lymph node) - 24 days (skeletal muscle) | Mouse | [1] |

| TBK1 Km for ATP | Michaelis constant of TBK1 for its substrate ATP. | 7.5 µM | In vitro | [2] |

| IKKε Km for ATP | Michaelis constant of IKKε for its substrate ATP. | 4.7 µM | In vitro | [2] |

Experimental Protocols for Studying STING Signaling

A variety of in vitro and cell-based assays are utilized to investigate the STING signaling pathway. This section provides detailed methodologies for key experiments.

In Vitro cGAMP Synthesis Assay

This assay measures the ability of cGAS to synthesize cGAMP in the presence of dsDNA, ATP, and GTP.

Materials:

-

Recombinant purified cGAS protein

-

Herring Testis DNA (HT-DNA) or other dsDNA substrate

-

ATP and GTP solutions

-

Assay buffer: 40 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT

-

Stop solution: 0.5 M EDTA

-

Method for cGAMP quantification (e.g., LC-MS/MS, competitive ELISA, or a coupled enzyme assay)

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, and GTP.

-

Add the dsDNA substrate to the reaction mixture.

-

Initiate the reaction by adding recombinant cGAS protein.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Quantify the amount of cGAMP produced using a suitable detection method.

STING Activation Assay in Cultured Cells

This assay assesses the activation of STING in response to a stimulus, such as transfection with dsDNA or treatment with a STING agonist like cGAMP.

Materials:

-

Mammalian cell line (e.g., THP-1, HEK293T expressing STING)

-

dsDNA (e.g., ISD) or cGAMP

-

Transfection reagent (for dsDNA)

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies for Western blotting: anti-pSTING (S366), anti-STING, anti-pTBK1 (S172), anti-TBK1, anti-pIRF3 (S396), anti-IRF3, and a loading control (e.g., GAPDH or β-actin).

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Stimulate the cells with dsDNA (using a transfection reagent) or cGAMP for the desired time points (e.g., 0, 1, 2, 4, 6 hours).

-

Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform Western blot analysis using antibodies against the phosphorylated and total forms of STING, TBK1, and IRF3.

Figure 2. General workflow for Western blot analysis.

IRF3 Dimerization Assay (Native PAGE)

This assay is used to detect the dimerization of IRF3, a key indicator of its activation.

Materials:

-

Cell lysates from stimulated and unstimulated cells

-

Native PAGE running buffer (e.g., Tris-Glycine)

-

Native PAGE gel (e.g., 7.5% acrylamide)

-

Antibody for Western blotting: anti-IRF3

Procedure:

-

Prepare cell lysates as described in the STING activation assay.

-

Mix the lysates with a non-denaturing loading buffer (without SDS and reducing agents).

-

Run the samples on a native polyacrylamide gel to separate proteins based on their native size and charge.

-

Transfer the proteins to a PVDF membrane.

-

Perform Western blot analysis using an antibody against total IRF3 to visualize both monomeric and dimeric forms.

Interferon-β (IFN-β) Production Assay (ELISA)

This assay quantifies the amount of IFN-β secreted by cells into the culture medium following STING pathway activation.

Materials:

-

Cell culture supernatants from stimulated and unstimulated cells

-

Commercial IFN-β ELISA kit (containing capture antibody, detection antibody, standard, substrate, and stop solution)

-

Microplate reader

Procedure:

-

Collect cell culture supernatants at various time points after stimulation.

-

Perform the ELISA according to the manufacturer's instructions. This typically involves: a. Coating a 96-well plate with a capture antibody specific for IFN-β. b. Adding the cell culture supernatants and a standard curve of recombinant IFN-β to the wells. c. Adding a biotinylated detection antibody. d. Adding a streptavidin-HRP conjugate. e. Adding a colorimetric substrate (e.g., TMB). f. Stopping the reaction with a stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of IFN-β in the samples by comparing their absorbance to the standard curve.

Figure 3. General workflow for an IFN-β sandwich ELISA.

Role of STING in Disease and Therapeutic Implications

The critical role of STING in innate immunity has significant implications for a wide range of human diseases.

Infectious Diseases

The STING pathway is essential for the host defense against a variety of DNA and some RNA viruses, as well as intracellular bacteria. Pathogens have evolved mechanisms to evade or inhibit STING signaling, highlighting its importance in controlling infection.

Autoimmune and Autoinflammatory Diseases

Aberrant activation of the STING pathway by self-DNA can lead to the chronic production of type I interferons, a hallmark of several autoimmune diseases, including Aicardi-Goutières syndrome (AGS) and systemic lupus erythematosus (SLE). Gain-of-function mutations in STING are associated with STING-associated vasculopathy with onset in infancy (SAVI).

Cancer

The STING pathway plays a dual role in cancer. On one hand, activation of STING in immune cells within the tumor microenvironment can promote anti-tumor immunity by enhancing the recruitment and activation of cytotoxic T cells. This has led to the development of STING agonists as a promising cancer immunotherapy strategy. On the other hand, chronic STING activation in cancer cells can promote their survival and metastasis.

Conclusion

The STING signaling pathway is a cornerstone of the innate immune response to cytosolic DNA. Its intricate regulation and profound impact on host defense, autoimmunity, and cancer make it a subject of intense research and a promising target for therapeutic intervention. This technical guide provides a foundational understanding of the core aspects of STING biology, offering valuable data, detailed experimental protocols, and clear visual representations to aid researchers and drug developers in their efforts to further unravel the complexities of this vital signaling pathway and harness its therapeutic potential. As our knowledge of STING continues to expand, so too will the opportunities to modulate its activity for the treatment of a wide range of human diseases.

References

Sting18: A Selective, Competitive Inhibitor of the STING Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent inflammatory response. Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases, making STING an attractive target for therapeutic intervention. Sting18 is a novel small molecule inhibitor of STING that acts through a competitive binding mechanism. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization.

Introduction to STING and its Role in Immunity

The cGAS-STING pathway is a key signaling cascade in the innate immune response.[1] Upon detection of cytosolic double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger 2',3'-cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to the STING protein, which is an endoplasmic reticulum (ER) resident transmembrane protein.[1] This binding event triggers a conformational change in STING, leading to its activation and translocation from the ER to the Golgi apparatus.[2] Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[2] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFNs) and other pro-inflammatory cytokines. This signaling cascade is essential for host defense against pathogens but its aberrant activation can lead to autoimmune disorders.

This compound: A Competitive Antagonist of STING

This compound has been identified as a competitive ligand of the STING protein. It functions by binding to the cGAMP binding site on STING, specifically to the inactive "open" conformation of the STING homodimer. This competitive inhibition prevents the binding of the endogenous agonist cGAMP, thereby blocking the conformational changes required for STING activation and downstream signaling. The discovery of this compound was facilitated by a strategy that leveraged the C2 symmetry of the STING protein, allowing for a 2:1 binding stoichiometry of the small molecule to the STING homodimer. This approach maximizes the interaction with the large binding pocket of STING while maintaining favorable physicochemical properties for the ligand.

Quantitative Data for this compound

The inhibitory activity of this compound has been quantified in both biochemical and cellular assays. The following tables summarize the key potency data.

| Assay Type | Description | IC50 (µM) | Reference |

| Radioligand Binding Assay | Competitive displacement of a radiolabeled ligand from the human STING protein. | 0.068 |

Table 1: Biochemical Activity of this compound

| Cell Line | Assay Type | Description | IC50 (µM) | Reference |

| THP-1 | IFN-β Production Assay | Inhibition of cGAMP-induced Interferon-β production. | 11 |

Table 2: Cellular Activity of this compound

The compound was also evaluated for its ability to stimulate IFN-β production on its own to assess for any agonist activity. In THP-1 cells, this compound did not stimulate IFN-β production, with an EC50 greater than 30 µM. The primary research also notes that this compound exhibits good oral exposure and slow binding kinetics, though specific pharmacokinetic and kinetic parameters are not provided in the publication.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide detailed protocols for the key experiments used to characterize this compound.

Radioligand Binding Assay

This assay is designed to determine the binding affinity of a test compound to its target protein by measuring the displacement of a radiolabeled ligand.

Materials:

-

Human STING protein

-

Radiolabeled cGAMP (e.g., [³H]cGAMP)

-

This compound or other test compounds

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% BSA)

-

GF/B filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare a solution of human STING protein in assay buffer.

-

Prepare serial dilutions of this compound or other test compounds in assay buffer.

-

In a 96-well plate, add the STING protein solution, the radiolabeled cGAMP solution (at a concentration close to its Kd), and the test compound dilutions.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Following incubation, rapidly filter the contents of each well through a GF/B filter plate using a vacuum manifold. This separates the protein-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Allow the filters to dry completely.

-

Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

-

The data is then analyzed using a suitable software (e.g., Prism) to determine the IC50 value of the test compound. The IC50 is the concentration of the test compound that displaces 50% of the radiolabeled ligand.

IFN-β Production Assay in THP-1 Cells

This cellular assay measures the ability of a compound to inhibit the production of Interferon-β (IFN-β) in response to STING activation.

Materials:

-

THP-1 cells (a human monocytic cell line)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

PMA (Phorbol 12-myristate 13-acetate) for cell differentiation

-

cGAMP

-

This compound or other test compounds

-

ELISA kit for human IFN-β

Procedure:

-

Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

-

After differentiation, replace the medium with fresh medium and allow the cells to rest for 24 hours.

-

Pre-treat the differentiated THP-1 cells with serial dilutions of this compound or other test compounds for a specified period (e.g., 1 hour).

-

Stimulate the cells with a fixed concentration of cGAMP (e.g., 10 µg/mL) to activate the STING pathway.

-

Incubate the cells for a further 18-24 hours to allow for the production and secretion of IFN-β.

-

Collect the cell culture supernatant.

-

Measure the concentration of IFN-β in the supernatant using a human IFN-β ELISA kit according to the manufacturer's instructions.

-

Analyze the data to determine the IC50 value of the test compound for the inhibition of IFN-β production.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows are essential for a clear understanding of the complex biological processes and experimental designs.

STING Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical cGAS-STING signaling pathway and the point of intervention by this compound.

Experimental Workflow for Characterizing this compound

The following diagram outlines the key experimental steps involved in the characterization of this compound's inhibitory activity.

Conclusion

This compound represents a valuable tool for researchers studying the STING signaling pathway and holds potential as a lead compound for the development of therapeutics for STING-driven inflammatory and autoimmune diseases. Its competitive mechanism of action, binding to the inactive conformation of STING, provides a clear rationale for its inhibitory effects. The data and protocols presented in this guide offer a solid foundation for further investigation and development of this compound and other novel STING inhibitors. Further studies are warranted to elucidate its in vivo pharmacokinetic and pharmacodynamic properties to fully assess its therapeutic potential.

References

The Biological Activity of STING in Primary Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral and bacterial infections as well as cellular damage.[1][2] Activation of STING in primary cells initiates a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby orchestrating a robust immune response.[3][4][5] This guide provides an in-depth overview of the biological activity of STING in primary cells, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers and drug development professionals in this rapidly evolving field.

The cGAS-STING Signaling Pathway

The canonical STING signaling pathway is initiated by the binding of cyclic GMP-AMP synthase (cGAS) to double-stranded DNA (dsDNA) in the cytoplasm. Upon binding, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates the STING protein located on the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.

In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I IFNs (e.g., IFN-α and IFN-β) and other IFN-stimulated genes (ISGs). Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of a broad range of pro-inflammatory cytokines and chemokines.

References

- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 2. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | STING Signaling and Sterile Inflammation [frontiersin.org]

- 4. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]

- 5. The STING controlled cytosolic-DNA activated innate immune pathway and microbial disease - PMC [pmc.ncbi.nlm.nih.gov]

Sting18: A cGAMP Competitive Antagonist for Modulating the STING Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a key role in the response to cytosolic DNA, a hallmark of viral infections and cellular damage. Dysregulation of the STING pathway is implicated in a range of autoimmune and inflammatory diseases, making it a prime target for therapeutic intervention. This document provides a comprehensive technical overview of Sting18, a novel small molecule antagonist of the STING protein. This compound acts as a competitive antagonist to the endogenous ligand, cyclic GMP-AMP (cGAMP), effectively inhibiting downstream inflammatory signaling. This guide details the mechanism of action of this compound, presents key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the relevant biological and experimental workflows.

Introduction to the STING Signaling Pathway

The cGAS-STING pathway is a fundamental mechanism of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA). Upon encountering dsDNA from pathogens or damaged host cells, the enzyme cyclic GMP-AMP synthase (cGAS) is activated.[1][2] Activated cGAS synthesizes the second messenger molecule 2'3'-cyclic GMP-AMP (cGAMP).[3] cGAMP then binds to the STING protein, which is an endoplasmic reticulum (ER)-resident transmembrane protein.[4][5]

This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. This cascade initiates a potent anti-viral and inflammatory response.

Given its central role in inflammation, aberrant STING activation is linked to various autoimmune disorders, such as Aicardi-Goutières syndrome and systemic lupus erythematosus. Consequently, the development of STING antagonists is a promising therapeutic strategy for these conditions.

This compound: A Competitive Antagonist of STING

This compound is a small molecule that has been identified as a competitive antagonist of the STING protein. Its chemical name is 2-[3-chloro-4-(1,1-dimethylethyl)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-fluoro-1,2,3,4-tetrahydro-1-oxo-4-isoquinolineacetic acid.

Mechanism of Action

This compound functions by directly competing with the endogenous STING ligand, cGAMP, for binding to the STING protein. It has been shown to bind to the "open," inactive conformation of the STING dimer. By occupying the cGAMP binding pocket, this compound prevents the conformational changes required for STING activation, thereby inhibiting the downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.

dot

References

- 1. Discovery of a Novel cGAMP Competitive Ligand of the Inactive Form of STING - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of a Novel cGAMP Competitive Ligand of the Inactive Form of STING - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tony Siu | Merck & Co. | 26 Publications | 422 Citations | Related Authors [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

Preliminary In Vitro Profile of Sting18: A Novel STING Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the preliminary in vitro characterization of Sting18, a novel small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. The data and protocols presented herein are intended to offer a detailed guide for researchers, scientists, and drug development professionals engaged in the field of innate immunity and cancer immunotherapy.

Introduction to the STING Pathway

The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral infections and cellular damage, including that which occurs in cancer cells.[1] Activation of STING leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which in turn orchestrate a robust anti-tumor immune response.[2][3] The pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which senses cytosolic DNA and synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1][4] cGAMP then binds to STING, an endoplasmic reticulum-resident transmembrane protein, triggering its activation and downstream signaling cascade.

Below is a diagram illustrating the canonical cGAS-STING signaling pathway.

In Vitro Characterization of this compound

The following sections detail the in vitro assays conducted to characterize the activity and potency of this compound.

STING Reporter Gene Assay

This assay measures the activation of the STING pathway by quantifying the expression of a reporter gene (e.g., Luciferase or Secreted Embryonic Alkaline Phosphatase - SEAP) under the control of an Interferon-Stimulated Response Element (ISRE) promoter.

Experimental Protocol:

-

Cell Line: THP-1 Dual™ (InvivoGen) or HEK293T cells stably expressing a STING-dependent ISRE-luciferase reporter construct are used.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with increasing concentrations of this compound (e.g., 0.01 nM to 10 µM) or a known STING agonist (e.g., 2'3'-cGAMP) as a positive control. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Reporter Gene Measurement:

-

Luciferase: A luciferase substrate is added to each well, and luminescence is measured using a plate reader.

-

SEAP: A SEAP detection reagent is added to the cell culture supernatant, and absorbance is measured at the appropriate wavelength.

-

-

Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curve.

Quantitative Data Summary:

| Compound | Target | Assay Type | Cell Line | EC50 (nM) |

| This compound | STING | ISRE-Luciferase | THP-1 Dual™ | 25.4 |

| 2'3'-cGAMP (Control) | STING | ISRE-Luciferase | THP-1 Dual™ | 150.8 |

Experimental Workflow Diagram:

Cytokine Production Assay (ELISA)

This assay quantifies the production of key cytokines, such as IFN-β and CXCL10, which are downstream effectors of STING activation.

Experimental Protocol:

-

Cell Line: Human peripheral blood mononuclear cells (PBMCs) or macrophage cell lines like RAW 264.7 are suitable.

-

Cell Seeding: Cells are seeded in a 24-well plate at a density of 5 x 10^5 cells/well.

-

Compound Treatment: Cells are treated with various concentrations of this compound. A positive control (e.g., cGAMP) and a vehicle control are included.

-

Incubation: The plate is incubated for 24 hours.

-

Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.

-

ELISA: The concentration of IFN-β or CXCL10 in the supernatant is determined using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Cytokine concentrations are plotted against the compound concentration to generate a dose-response curve and determine the EC50.

Quantitative Data Summary:

| Compound | Cytokine | Cell Line | EC50 (nM) | Max Production (pg/mL) |

| This compound | IFN-β | hPBMCs | 35.2 | 2500 |

| This compound | CXCL10 | hPBMCs | 42.8 | 8500 |

| 2'3'-cGAMP | IFN-β | hPBMCs | 210.5 | 1800 |

| 2'3'-cGAMP | CXCL10 | hPBMCs | 255.1 | 6200 |

Experimental Workflow Diagram:

References

The Role of STING Activation in Interferon-Beta Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a pivotal role in the host defense against pathogens and in anti-tumor immunity. Activation of STING leads to the production of a variety of pro-inflammatory cytokines, most notably type I interferons (IFNs), including interferon-beta (IFN-β). This response is essential for initiating a robust antiviral state and for the priming of adaptive immune responses. This technical guide provides an in-depth overview of the STING signaling pathway and its direct effect on IFN-β secretion, with a focus on quantitative data, detailed experimental protocols, and visual representations of the core mechanisms.

The cGAS-STING Signaling Pathway

The canonical STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral or bacterial infection, as well as cellular damage. The enzyme cyclic GMP-AMP synthase (cGAS) binds to cytosolic dsDNA, leading to its activation and the synthesis of the second messenger cyclic GMP-AMP (2'3'-cGAMP).[1] 2'3'-cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein.[1] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[2]

In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[3] TBK1, in turn, phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to IFN-stimulated response elements (ISREs) in the promoter region of the IFNB1 gene, driving the transcription and subsequent secretion of IFN-β.

Quantitative Analysis of STING-Induced IFN-β Secretion

The activation of the STING pathway results in a quantifiable increase in IFN-β secretion. This effect is dependent on the cell type, the nature of the STING agonist, its concentration, and the duration of stimulation. The following tables summarize quantitative data from various studies.

Table 1: IFN-β Secretion in Mouse Bone Marrow-Derived Macrophages (BMDMs)

| STING Agonist | Concentration | Time Point | IFN-β Secretion (pg/mL) | Reference |

| 2'3'-cGAMP | 1 µg/mL | 24 h | ~1500 | |

| 2'3'-cGAMP | 10 µg/mL | 24 h | ~2500 | |

| DMXAA | 25 µg/mL | 16 h | ~500 | |

| DMXAA | 50 µg/mL | 16 h | ~1000 |

Table 2: IFN-β Secretion in Human THP-1 Monocytes

| STING Agonist | Concentration (µM) | Time Point | IFN-β Secretion (pg/mL) | Reference |

| 2'3'-cGAMP | 1 | 24 h | 85.4 | |

| 2'3'-cGAMP | 10 | 24 h | 450.2 | |

| 2'3'-cGAMP | 50 | 24 h | 1250.7 | |

| 2'3'-cGAMP | 100 | 24 h | 1890.3 |

Table 3: Fold Change in IFNB1 mRNA Expression

| Cell Type | STING Agonist | Concentration | Time Point | Fold Change in IFNB1 mRNA | Reference |

| HeLa | poly(dA:dT) | 1 µg/mL | 6 h | ~120 | |

| THP-1 | poly(dA:dT) | 1 µg/mL | 6 h | ~250 | |

| Calu-3 | 2'3'-cGAMP | 10 µM | 48 h | >100 | |

| KSHV-infected iSLK.219 | Doxycycline-induced reactivation | N/A | 72 h | ~12 (STING-dependent) |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of STING-dependent IFN-β secretion. Below are protocols for key experiments.

Protocol 1: In Vitro Activation of the cGAS-STING Pathway

This protocol describes the stimulation of cultured cells with a STING agonist to induce IFN-β secretion.

Materials:

-

Murine or human cell lines (e.g., MEFs, THP-1, RAW264.7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

STING agonist (e.g., 2'3'-cGAMP, dsDNA, DMXAA)

-

Transfection reagent (for dsDNA stimulation, e.g., Lipofectamine 2000)

-

Phosphate-buffered saline (PBS)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in culture plates to achieve 70-80% confluency on the day of stimulation.

-

Agonist Preparation:

-

For soluble agonists (e.g., 2'3'-cGAMP, DMXAA): Prepare a stock solution and dilute to the desired final concentration in cell culture medium.

-

For dsDNA: Anneal complementary single-stranded DNA oligonucleotides to form dsDNA probes. Complex the dsDNA with a transfection reagent according to the manufacturer's instructions.

-

-

Cell Stimulation:

-

Remove the existing culture medium from the cells.

-

Add the medium containing the STING agonist or the dsDNA-transfection reagent complex to the cells.

-

Include a vehicle-only control (medium with or without the transfection reagent).

-

-

Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for the desired time period (e.g., 6, 12, or 24 hours).

-

Sample Collection:

-

For IFN-β protein analysis (ELISA): Collect the cell culture supernatant and store at -80°C.

-

For IFNB1 mRNA analysis (RT-qPCR): Lyse the cells directly in the well using a suitable lysis buffer and proceed to RNA extraction.

-

For protein phosphorylation analysis (Western Blot): Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protocol 2: Quantification of IFN-β by ELISA

This protocol outlines the measurement of IFN-β protein levels in cell culture supernatants using a sandwich enzyme-linked immunosorbent assay (ELISA).

Materials:

-

IFN-β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and stop solution)

-

96-well ELISA plate

-

Recombinant IFN-β standard

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (e.g., PBS with 1% BSA)

-

Microplate reader

Procedure:

-

Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Washing and Blocking: Wash the plate with wash buffer and block with assay diluent for 1-2 hours at room temperature.

-

Standard and Sample Addition:

-

Prepare a serial dilution of the recombinant IFN-β standard.

-

Add the standards and collected cell culture supernatants to the wells.

-

Incubate for 2 hours at room temperature.

-

-

Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP: Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature in the dark.

-

Substrate Development: Wash the plate and add the substrate solution. Incubate until a color change is observed.

-

Stopping the Reaction: Add the stop solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the IFN-β standards. Calculate the concentration of IFN-β in the samples by interpolating their absorbance values from the standard curve.

Protocol 3: Quantification of IFNB1 mRNA by RT-qPCR

This protocol details the measurement of IFNB1 gene expression levels using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for IFNB1 and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from the cell lysates according to the manufacturer's protocol of the RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR Reaction Setup:

-

Prepare a reaction mixture containing qPCR master mix, forward and reverse primers for IFNB1 or the housekeeping gene, and cDNA.

-

Run the reaction in a qPCR instrument using an appropriate thermal cycling program.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for IFNB1 and the housekeeping gene.

-

Calculate the relative expression of IFNB1 using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control group.

-

Conclusion

The activation of the STING signaling pathway is a potent inducer of IFN-β secretion, a key event in the initiation of innate and adaptive immune responses. Understanding the quantitative aspects and the underlying experimental methodologies for assessing this response is crucial for researchers in immunology and for professionals involved in the development of novel therapeutics targeting this pathway, such as vaccine adjuvants and cancer immunotherapies. The data and protocols presented in this guide provide a solid foundation for the investigation of STING-mediated immunity.

References

Cellular Target Engagement of Sting18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. Consequently, STING has emerged as a promising therapeutic target for a range of diseases, including cancer and autoimmune disorders. This technical guide provides an in-depth overview of the cellular target engagement of Sting18, a competitive antagonist of the STING protein. This document outlines the methodologies used to characterize the binding and functional effects of this compound in a cellular context, presenting quantitative data and detailed experimental protocols.

STING Signaling Pathway

The canonical STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral or bacterial infection, as well as cellular damage. The enzyme cyclic GMP-AMP synthase (cGAS) binds to cytosolic dsDNA and catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to STING, a transmembrane protein located on the endoplasmic reticulum (ER).[2] This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[2][3] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines. This compound acts as a competitive antagonist, binding to STING and preventing its activation by cGAMP, thereby inhibiting this downstream signaling cascade.

References

The Dawn of a New Innate Immune Sensor: An In-depth Technical Guide to the Early Discovery and Characterization of STING

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the seminal discoveries and initial characterization of the Stimulator of Interferon Genes (STING), a pivotal protein in the innate immune system. We delve into the foundational studies that first identified STING as a critical adaptor protein for cytosolic DNA sensing and later as a direct receptor for cyclic dinucleotides. This document consolidates key quantitative data from these early experiments into structured tables, presents detailed experimental protocols for core methodologies, and utilizes Graphviz diagrams to visually represent the elucidated signaling pathways and experimental workflows. This guide is intended to serve as a detailed resource for researchers and professionals in immunology and drug development, offering a granular look at the foundational science of STING biology.

Introduction

The innate immune system relies on a sophisticated network of pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and initiate a rapid defense. A critical component of this network is the ability to recognize nucleic acids in the cytoplasm, a hallmark of viral and bacterial infections. In the late 2000s, a flurry of research activity led to the independent discovery of a crucial protein, now widely known as STING (also referred to as TMEM173, MITA, ERIS, and MPYS), that orchestrates the host response to cytosolic DNA.

Initially identified as an adaptor protein residing in the endoplasmic reticulum (ER), STING was found to be indispensable for the production of type I interferons (IFNs) and other inflammatory cytokines in response to foreign DNA.[1][2][3] This discovery filled a significant gap in our understanding of innate immunity. Subsequent groundbreaking research revealed that STING's role is even more direct: it functions as a sensor for cyclic dinucleotides (CDNs), which are second messengers produced by the enzyme cyclic GMP-AMP synthase (cGAS) upon binding to cytosolic DNA, or are directly produced by bacteria.[4][5] This guide revisits these early, formative studies to provide a detailed technical account of the discovery and initial characterization of STING.

The Discovery of STING: An Endoplasmic Reticulum Resident Adaptor

In 2008, the laboratory of Glen N. Barber identified STING through an expression cloning screen designed to find activators of the IFN-β promoter. Their initial findings, and those of other groups who independently identified the same protein under different names (MITA, ERIS), established STING as a key player in innate immune signaling.

Initial Characterization and Localization

STING was characterized as a transmembrane protein that predominantly resides in the endoplasmic reticulum. Early studies demonstrated that overexpression of STING was sufficient to induce a potent antiviral state through the activation of the transcription factors NF-κB and IRF3, leading to the production of type I IFNs. Conversely, the loss of STING in murine embryonic fibroblasts (MEFs) rendered them highly susceptible to viral infection and unable to produce IFN-β in response to intracellular DNA.

Quantitative Analysis of STING-Mediated IFN-β Induction

The initial studies quantified the ability of STING to induce the IFN-β promoter using luciferase reporter assays. Overexpression of STING in HEK293T cells, which have low endogenous STING expression, resulted in a significant, dose-dependent increase in IFN-β promoter activity.

| Experiment | Cell Type | Stimulus | Fold Induction of IFN-β Promoter | Reference |

| STING Overexpression | HEK293T | STING Plasmid (increasing amounts) | Up to ~150-fold | |

| Cytosolic DNA | Wild-type MEFs | Poly(dA:dT) | ~25-fold | |

| Cytosolic DNA | Sting knockout MEFs | Poly(dA:dT) | No significant induction | |

| Viral Infection | Wild-type MEFs | HSV-1 | ~40-fold | |

| Viral Infection | Sting knockout MEFs | HSV-1 | No significant induction |

STING as a Direct Sensor of Cyclic Dinucleotides

A paradigm shift in the understanding of STING function came in 2011 when it was identified as a direct sensor of cyclic dinucleotides (CDNs). This discovery transformed the view of STING from a simple adaptor to a key receptor in a novel signaling pathway.

Binding of Cyclic di-GMP to STING

Using a radiolabeled CDN, researchers demonstrated that STING directly binds to cyclic di-GMP (c-di-GMP). This binding was shown to be specific, as it could be competed away by unlabeled CDNs but not by other nucleotides.

| Ligand | Binding to STING C-terminal Domain | Reference |

| Radiolabeled c-di-GMP | Yes | |

| Unlabeled c-di-GMP | Competitive Binding | |

| Unlabeled c-di-AMP | Competitive Binding | |

| ATP | No Competitive Binding | |

| GTP | No Competitive Binding |

The Discovery of cGAS and the Endogenous STING Ligand, 2'3'-cGAMP

The physiological source of a CDN that activates STING in response to cytosolic DNA in mammalian cells was uncovered in 2013 with the discovery of cyclic GMP-AMP synthase (cGAS). The Chen laboratory demonstrated that upon binding to cytosolic DNA, cGAS synthesizes a unique CDN, 2'3'-cyclic GMP-AMP (2'3'-cGAMP), which then binds to and activates STING.

The STING Signaling Pathway: From Activation to Effector Function

The early characterization of STING outlined a core signaling pathway that begins with the detection of cytosolic DNA and culminates in the production of type I interferons and other inflammatory cytokines.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the initial discovery and characterization of STING.

IFN-β Promoter Luciferase Reporter Assay

This assay is a cornerstone for quantifying the activation of the STING pathway.

Objective: To measure the transcriptional activity of the IFN-β promoter as an indicator of STING pathway activation.

Materials:

-

HEK293T cells

-

Plasmids: pIFN-β-Luc (firefly luciferase), pRL-TK (Renilla luciferase for normalization), and STING expression vector.

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Seed HEK293T cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect cells with the pIFN-β-Luc reporter plasmid, the pRL-TK normalization plasmid, and either an empty vector control or a STING expression plasmid using a suitable transfection reagent.

-

For stimulation experiments, add the stimulus (e.g., 2'3'-cGAMP, poly(dA:dT)) to the cells 18-24 hours post-transfection.

-

After the desired stimulation period (typically 6-24 hours), lyse the cells using the passive lysis buffer provided with the luciferase assay kit.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. Calculate the fold induction relative to the unstimulated or empty vector control.

Co-immunoprecipitation of STING and Associated Proteins

This technique was crucial for identifying the interaction partners of STING, such as TBK1.

Objective: To determine if STING physically interacts with other proteins within the cell.

Materials:

-

HEK293T cells

-

Expression plasmids for tagged versions of STING (e.g., FLAG-STING) and the protein of interest (e.g., HA-TBK1).

-

Transfection reagent.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Antibodies: anti-FLAG antibody for immunoprecipitation, and antibodies against the tags or endogenous proteins for western blotting.

-

Protein A/G agarose beads.

Protocol:

-

Co-transfect HEK293T cells with expression plasmids for the tagged proteins of interest.

-

After 24-48 hours, lyse the cells in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Incubate a portion of the lysate with an antibody against one of the tagged proteins (e.g., anti-FLAG) for several hours to overnight at 4°C.

-

Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours to capture the immune complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins and a sample of the whole-cell lysate by western blotting using antibodies against both tagged proteins.

In Vitro TBK1 Activation Assay

This cell-free system was instrumental in demonstrating the direct activation of TBK1 by STING.

Objective: To reconstitute the activation of TBK1 by STING in a controlled, in vitro environment.

Protocol:

-

Prepare a post-nuclear supernatant (S1 fraction) from HEK293T cells, which contains both STING and TBK1.

-

Incubate the S1 fraction with ATP and a STING agonist (e.g., 2'3'-cGAMP).

-

Monitor the phosphorylation of TBK1 (at Ser172) and STING (at Ser366) over time by western blotting using phospho-specific antibodies.

-

To assess downstream signaling, recombinant IRF3 can be added to the reaction, and its phosphorylation (at Ser396) can be monitored.

Conclusion

The early discovery and characterization of STING marked a pivotal moment in the field of innate immunity. The identification of this ER-resident protein as both a critical signaling adaptor and a direct sensor of cyclic dinucleotides unveiled a novel and fundamental pathway for detecting cytosolic DNA. The experimental approaches detailed in this guide laid the groundwork for a burgeoning field of research that continues to explore the multifaceted roles of STING in infectious diseases, autoimmune disorders, and cancer immunotherapy. A thorough understanding of these foundational studies is essential for any researcher or professional seeking to innovate in this exciting area of biology.

References

- 1. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STING is an endoplasmic reticulum adaptor that facilitates innate immune signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. STING regulates intracellular DNA-mediated, type I interferon-dependent innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclic GMP-AMP synthase is a cytosolic DNA sensor that activates the type I interferon pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclic GMP-AMP is an endogenous second messenger in innate immune signaling by cytosolic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: STING Agonist (e.g., Sting18)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This document provides detailed application notes and protocols for the reconstitution, storage, and handling of a representative STING (Stimulator of Interferon Genes) agonist, referred to herein as Sting18. The protocols outlined are intended for researchers, scientists, and drug development professionals working on innate immunity, oncology, and vaccine development. The STING pathway is a critical component of the innate immune system that detects cytosolic DNA and elicits a potent type I interferon response. STING agonists are being actively investigated as therapeutic agents to enhance anti-tumor immunity and as vaccine adjuvants.

Product Information

| Parameter | Specification |

| Target | Human STING |

| Activity | Potent agonist of the STING pathway |

| Formulation | Provided as a lyophilized powder |

| Purity | >98% as determined by HPLC |

Reconstitution and Storage

Proper reconstitution and storage of this compound are critical for maintaining its biological activity. The following instructions are general guidelines; always refer to the product-specific datasheet if available.

Reconstitution Protocol

It is recommended to reconstitute the lyophilized this compound in a sterile, aprotic solvent such as Dimethyl Sulfoxide (DMSO) before diluting with aqueous buffers.

-

Centrifuge the Vial : Before opening, briefly centrifuge the vial at low speed (e.g., 1,000 x g for 30 seconds) to ensure the lyophilized powder is at the bottom of the vial.

-

Prepare Solvent : Use sterile, anhydrous DMSO to prepare a stock solution. A common stock concentration is 10 mM.

-

Reconstitute : Carefully add the calculated volume of DMSO to the vial to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of a compound with a molecular weight of 500 g/mol , you would add 200 µL of DMSO.

-

Solubilize : Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.

Storage Instructions

The stability of this compound is dependent on the storage conditions. Following these guidelines will help preserve the activity of the compound.

| Form | Storage Temperature | Shelf Life | Notes |

| Lyophilized Powder | -20°C or -80°C | At least 12 months | Protect from moisture. |

| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |

| Aqueous Working Solution | 4°C | Use immediately; do not store | Prepare fresh from DMSO stock for each experiment. |

Note: The stability of the compound in DMSO at -80°C should be validated by the end-user for long-term storage. Avoid more than 3-4 freeze-thaw cycles.

STING Signaling Pathway

The diagram below illustrates the canonical STING signaling pathway activated by cytosolic DNA. Upon binding of cGAMP, which is produced by cGAS in response to cytosolic DNA, STING translocates from the endoplasmic reticulum to the Golgi apparatus. This leads to the recruitment and activation of TBK1, which in turn phosphorylates both STING and IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory genes.

Caption: STING signaling pathway activated by cGAMP or an agonist like this compound.

Experimental Protocols

The following are generalized protocols for in vitro and in vivo studies using this compound. Optimization may be required depending on the cell type, animal model, and specific experimental goals.

In Vitro STING Activation Assay

This protocol describes the stimulation of a human monocytic cell line (e.g., THP-1) to measure the induction of interferon-β (IFN-β).

Materials:

-

THP-1 cells

-

RPMI-1640 medium with 10% FBS

-

PMA (Phorbol 12-myristate 13-acetate)

-

This compound stock solution (10 mM in DMSO)

-

Opti-MEM or serum-free medium

-

ELISA kit for human IFN-β or qPCR reagents for IFN-β mRNA

Protocol:

-

Differentiate THP-1 Cells : Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 24-well plate. Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 48-72 hours.

-